N-[3-(1,1-dioxo-1,4-thiazinan-4-yl)phenyl]-1-methyl-2-oxopyridine-3-carboxamide
Description
N-[3-(1,1-dioxo-1,4-thiazinan-4-yl)phenyl]-1-methyl-2-oxopyridine-3-carboxamide is a complex organic compound that features a unique combination of nitrogen, sulfur, and oxygen atoms within its structure. This compound is part of the thiazinane family, which is known for its significant biological and chemical properties .
Properties
IUPAC Name |
N-[3-(1,1-dioxo-1,4-thiazinan-4-yl)phenyl]-1-methyl-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c1-19-7-3-6-15(17(19)22)16(21)18-13-4-2-5-14(12-13)20-8-10-25(23,24)11-9-20/h2-7,12H,8-11H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLGMUPVWXQAGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NC2=CC(=CC=C2)N3CCS(=O)(=O)CC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,1-dioxo-1,4-thiazinan-4-yl)phenyl]-1-methyl-2-oxopyridine-3-carboxamide involves multiple steps. One common method includes the reaction of 1-bromo-3-chloropropane with a precursor compound in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF). This reaction forms a six-membered cyclic sulfamoyl acetamide ester, which is then hydrolyzed using methanolic potassium hydroxide (KOH). The resulting intermediate is coupled with 4-(4-amino-2-fluorophenoxy)-3-chloropicolinamide under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common in monitoring the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,1-dioxo-1,4-thiazinan-4-yl)phenyl]-1-methyl-2-oxopyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines and alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles like sodium azide (NaN₃) for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides and sulfones, while reduction can produce amines and alcohols .
Scientific Research Applications
N-[3-(1,1-dioxo-1,4-thiazinan-4-yl)phenyl]-1-methyl-2-oxopyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[3-(1,1-dioxo-1,4-thiazinan-4-yl)phenyl]-1-methyl-2-oxopyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazinane derivatives such as:
- 1,1-dioxido-1,2-thiazinan-1,6-naphthyridine
- (Z)-methyl 3-(naphthalen-1-ylimino)-2-thia-4-azaspiro[5.5]undecane-4-carbodithioate
- Cephradine (a cephalosporin antibiotic)
Uniqueness
N-[3-(1,1-dioxo-1,4-thiazinan-4-yl)phenyl]-1-methyl-2-oxopyridine-3-carboxamide stands out due to its unique combination of functional groups and its potential for diverse biological activities. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
